molecular formula C9H8Cl2O B13792438 4-Chloro-2,6-dimethylbenzoyl chloride CAS No. 85374-64-7

4-Chloro-2,6-dimethylbenzoyl chloride

Cat. No.: B13792438
CAS No.: 85374-64-7
M. Wt: 203.06 g/mol
InChI Key: AOGAFBUEYBRUNY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,6-dimethylbenzoic acid reacts with thionyl chloride to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2,6-dimethylbenzoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products. The reaction mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a sigma complex. Subsequent deprotonation yields the final acylated product .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,6-dimethylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups enhances its utility in various synthetic applications .

Properties

CAS No.

85374-64-7

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

4-chloro-2,6-dimethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3

InChI Key

AOGAFBUEYBRUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)Cl

Origin of Product

United States

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